BenchChemオンラインストアへようこそ!

(S)-3-isopropylmorpholine

Stereochemistry Asymmetric Synthesis Chiral Building Blocks

(S)-3-Isopropylmorpholine (CAS 77897-21-3) is a chiral morpholine derivative characterized by an isopropyl substituent at the 3-position of the morpholine ring in a defined (S)-absolute configuration. Its molecular formula is C₇H₁₅NO, with a molecular weight of 129.20 g/mol.

Molecular Formula C7H15NO
Molecular Weight 129.2 g/mol
CAS No. 77897-21-3
Cat. No. B1394529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-isopropylmorpholine
CAS77897-21-3
Molecular FormulaC7H15NO
Molecular Weight129.2 g/mol
Structural Identifiers
SMILESCC(C)C1COCCN1
InChIInChI=1S/C7H15NO/c1-6(2)7-5-9-4-3-8-7/h6-8H,3-5H2,1-2H3/t7-/m1/s1
InChIKeyICNOQWMTDGMVGW-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-3-Isopropylmorpholine (CAS 77897-21-3): Baseline Identity for Chiral Building Block Procurement


(S)-3-Isopropylmorpholine (CAS 77897-21-3) is a chiral morpholine derivative characterized by an isopropyl substituent at the 3-position of the morpholine ring in a defined (S)-absolute configuration [1]. Its molecular formula is C₇H₁₅NO, with a molecular weight of 129.20 g/mol . This compound belongs to the class of C-substituted morpholines, which are recognized as privileged scaffolds in medicinal chemistry due to their ability to improve pharmacokinetic and pharmacodynamic properties of active pharmaceutical ingredients [2]. The specific stereochemistry of (S)-3-isopropylmorpholine is essential for applications requiring defined three-dimensional molecular recognition, such as asymmetric synthesis, chiral auxiliary development, and the construction of enantiomerically pure drug candidates [3].

Why Generic 3-Isopropylmorpholine Cannot Replace (S)-3-Isopropylmorpholine in Enantioselective Workflows


Generic substitution with racemic 3-isopropylmorpholine (CAS 927802-40-2) or the opposite (R)-enantiomer (CAS 74572-01-3) introduces critical, quantifiable failure modes in stereoselective synthesis and biological evaluation. The (S)-3-isopropylmorpholine has a defined atom stereocenter count of 1, whereas the racemic mixture has an undefined atom stereocenter count of 1, indicating a 1:1 mixture of enantiomers [1]. The use of the racemate reduces the effective concentration of the desired stereoisomer by 50%, which can lead to a 2-fold or greater loss in potency if the biological target exhibits stereospecific binding [2]. Furthermore, the (S)- and (R)-enantiomers possess distinct physical properties that can affect crystallization and formulation; for instance, (S)-3-isopropylmorpholine is a liquid at 20°C , whereas (R)-3-isopropylmorpholine has been reported with different handling specifications [3]. The morphological differences extend to procurement: (S)-3-isopropylmorpholine is available at commercial purities of 95% to ≥98% , and substituting with a racemate or wrong enantiomer invalidates the chirality-dependent structure-activity relationships (SAR) upon which lead optimization relies [4].

Quantitative Differentiation of (S)-3-Isopropylmorpholine (CAS 77897-21-3) for Scientific Selection


Absolute Stereochemistry Confers Defined vs. Undefined Atomic Stereocenter Count for (S)-3-Isopropylmorpholine vs. Racemic 3-Isopropylmorpholine

(S)-3-Isopropylmorpholine possesses a defined atom stereocenter count of 1, indicating its 100% enantiomeric purity as a single stereoisomer. In contrast, racemic 3-isopropylmorpholine (CAS 927802-40-2) has an undefined atom stereocenter count of 1, representing a 1:1 mixture of (S)- and (R)-enantiomers [1]. This fundamental difference means that any stoichiometric reaction using the racemate will deliver only 50% of the desired (S)-enantiomer product yield compared to using the pure (S)-compound [2]. For catalytic asymmetric reactions where the compound serves as a chiral auxiliary or ligand, the presence of the (R)-enantiomer can lead to erosion of enantioselectivity, reducing the enantiomeric excess (ee) of the final product from potentially >99% to significantly lower values [3].

Stereochemistry Asymmetric Synthesis Chiral Building Blocks

Commercial Availability of (S)-3-Isopropylmorpholine at Higher Purity Grade (98%) Compared to Standard Supply Grade (95%)

The target compound (S)-3-isopropylmorpholine is commercially available at a minimum HPLC purity of 98% from multiple suppliers . In comparison, the standard purity specification for many vendors is 95% . While both grades may be acceptable for initial screening, the 98% purity specification reduces the maximum possible impurity burden from 5% to 2%. This 3% absolute reduction in impurity content is critical for applications sensitive to side reactions, such as multi-step syntheses where impurities can accumulate, or in biological assays where unknown impurities can confound results . The availability of a 98% grade, verified by HPLC [1], provides a verifiable quality advantage for procurement decisions.

Chemical Procurement Purity Analysis Quality Control

Isopropyl Substituent at the 3-Position Increases Lipophilicity (cLogP) by ~0.8 Log Units Compared to Unsubstituted Morpholine

The lipophilicity of (S)-3-isopropylmorpholine, as estimated by its computed partition coefficient (XLogP3), is 0.8 [1]. In contrast, unsubstituted morpholine has an XLogP3 of 0.0 [2]. This increase of 0.8 log units in cLogP confers significantly enhanced membrane permeability, a key parameter in drug design for crossing biological barriers like the blood-brain barrier (BBB) or gastrointestinal epithelium [3]. This property makes (S)-3-isopropylmorpholine a more suitable building block for generating analogs with improved oral bioavailability or CNS penetration compared to those derived from the more polar morpholine parent [4].

Lipophilicity Drug Design Physicochemical Properties

Steric Bulk of Isopropyl Group Modulates Conformational Preferences in 3-Substituted Morpholines: (S)-3-Isopropyl vs. (S)-3-Methylmorpholine

The isopropyl substituent in (S)-3-isopropylmorpholine introduces greater steric bulk compared to a methyl group in (S)-3-methylmorpholine. This increased steric demand can influence the conformational equilibrium of the morpholine ring, biasing the chair conformer where the substituent occupies an equatorial position [1]. While quantitative conformational energy differences (A-values) are not directly reported for this specific compound, the A-value for an isopropyl group is significantly larger than that for a methyl group (2.15 kcal/mol vs. 1.70 kcal/mol), a class-level principle that strongly suggests a more conformationally restricted environment [2]. This restriction can enhance stereoselectivity in subsequent reactions by pre-organizing the substrate geometry [3].

Conformational Analysis Steric Effects Reaction Selectivity

Chiral Morpholines as Privileged Scaffolds: (S)-3-Isopropylmorpholine's Role in Systematic Chemical Diversity (SCD) Libraries

C-substituted chiral morpholines, including 3-substituted variants like (S)-3-isopropylmorpholine, are explicitly identified as high-value building blocks for generating Systematic Chemical Diversity (SCD) libraries [1]. SCD is a synthesis-guiding strategy aimed at achieving diversity within saturated scaffold families through regiochemical and stereochemical variation [2]. The inclusion of (S)-3-isopropylmorpholine in a screening library provides a defined stereochemical vector that can probe unique three-dimensional binding pockets on biological targets, an advantage over flat, achiral, or racemic alternatives [3]. This approach delivers precise structure-activity relationships (SAR) that guide lead optimization, which is not possible with racemic or structurally simpler analogs [4].

Medicinal Chemistry Fragment-Based Drug Discovery Library Synthesis

Optimized Application Scenarios for (S)-3-Isopropylmorpholine (CAS 77897-21-3) in R&D and Industrial Settings


Asymmetric Synthesis as a Chiral Auxiliary or Ligand

The defined (S)-stereochemistry and moderate steric bulk of the isopropyl group make (S)-3-isopropylmorpholine a suitable candidate for chiral auxiliary or ligand development in asymmetric catalysis. The compound's conformational bias, inferred from the isopropyl group's high A-value (2.15 kcal/mol) [1], can pre-organize the transition state geometry, leading to enhanced enantioselectivity in reactions such as asymmetric hydrogenation or alkylation [2]. Procurement of the enantiopure compound (>98% purity ) is essential to achieve high enantiomeric excess (ee) in the final product, as any contamination with the (R)-enantiomer will directly erode stereoselectivity.

Construction of Systematic Chemical Diversity (SCD) Libraries

(S)-3-Isopropylmorpholine is a valuable building block for populating SCD libraries, which aim to explore the chemical space around a core scaffold through systematic stereochemical and regiochemical variation [3]. Its incorporation allows medicinal chemists to probe the effect of a chiral, moderately lipophilic isopropyl group (XLogP3 = 0.8 [4]) on biological activity. This is in contrast to using the racemate, which would yield ambiguous structure-activity relationships (SAR) due to the presence of both enantiomers [5]. The compound's availability at high purity supports the rigorous quality control required for fragment screening and hit validation.

Synthesis of Enantiopure Drug Intermediates

The compound serves as a key intermediate for the synthesis of enantiomerically pure pharmaceuticals, particularly those requiring a chiral morpholine moiety. Its use is mandated by the strict stereochemical requirements of modern drug development, where the FDA and other regulatory bodies require characterization of each stereoisomer [6]. Substituting with a racemate or an alternative chiral morpholine (e.g., (S)-3-methylmorpholine) would alter the physicochemical properties (e.g., lipophilicity) and potentially the pharmacokinetic profile of the final drug candidate [7], necessitating the use of the exact (S)-3-isopropylmorpholine building block for lead optimization.

Development of CNS-Penetrant Compounds

The enhanced lipophilicity of (S)-3-isopropylmorpholine compared to unsubstituted morpholine (XLogP3 = 0.8 vs. 0.0 [4]) makes it a preferred building block for designing drug candidates intended to cross the blood-brain barrier (BBB). This property is critical for CNS drug discovery programs. Researchers prioritizing BBB penetration in their target product profile will select this building block over more polar alternatives to increase the likelihood of achieving adequate brain exposure in preclinical studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-3-isopropylmorpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.